

Tyk2-IN-19-d6: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Tyk2-IN-19-d6	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Tyk2-IN-19-d6**, a deuterated analog of a potent and selective Tyrosine Kinase 2 (Tyk2) inhibitor. This document is intended to serve as a technical resource for professionals engaged in immunology, inflammation, and drug discovery research.

Introduction to Tyk2 and Its Role in Disease

Tyrosine Kinase 2 (Tyk2) is a non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1] These enzymes are critical mediators of cytokine signaling, playing a pivotal role in the immune system.[2] Tyk2 is specifically associated with the signaling pathways of several key cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs).[3][4][5] Dysregulation of these cytokine pathways is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.

The unique role of Tyk2 in mediating signals for a specific subset of cytokines makes it an attractive therapeutic target. Selective inhibition of Tyk2 offers the potential for a more targeted immunomodulatory effect, possibly avoiding the broader immunosuppression and associated side effects seen with less selective JAK inhibitors.





Chemical Structure and Physicochemical Properties of Tyk2-IN-19-d6

Tyk2-IN-19-d6 is the deuterium-labeled version of Tyk2-IN-19. Deuterium labeling is a common strategy in drug development to alter the metabolic profile of a compound, potentially improving its pharmacokinetic properties.

Chemical Structure

Attribute	Value
IUPAC Name	Not available in public sources.
SMILES	CN(C(C(C1=N2)=CC=N3)=C3NC4=CC(NC(C5 CC5)=O)=NC=C4C(CC([2H])([2H]) [2H])=O)CC1=NN2C([2H])([2H])[2H]
Chemical Formula	C22H18D6N8O2
Molecular Weight	438.52 g/mol

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Tyk2-IN-19-d6** are not readily available in the public domain. The following table summarizes the available information and notes where data is lacking.



Property	Value	Source
Solubility	May be soluble in DMSO. Specific solubility values (e.g., in mg/mL or μM) are not publicly available.	
рКа	Data not available.	-
LogP	Data not available.	-
Storage	Store at room temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific storage recommendations.	_

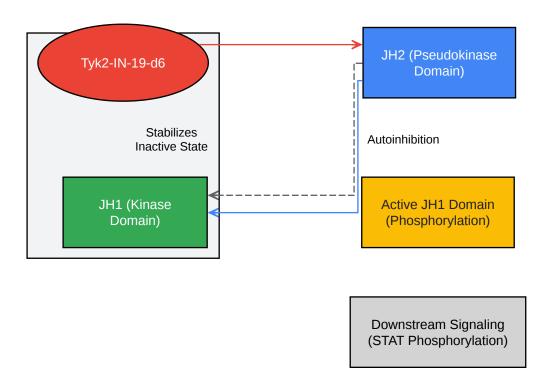
Mechanism of Action and Biological Activity Allosteric Inhibition of the Tyk2 Pseudokinase Domain (JH2)

Tyk2, like other JAK family members, possesses a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2). The JH2 domain, despite lacking catalytic activity, plays a crucial role in the autoinhibition and regulation of the JH1 domain's kinase activity.

Selective Tyk2 inhibitors, including the class to which Tyk2-IN-19 likely belongs, achieve their specificity by targeting the JH2 domain. This allosteric mechanism of inhibition is distinct from traditional ATP-competitive inhibitors that target the highly conserved JH1 domain across the JAK family. By binding to the more structurally diverse JH2 domain, these inhibitors can achieve high selectivity for Tyk2 over other JAKs.

Tyk2 Allosteric Inhibition Mechanism





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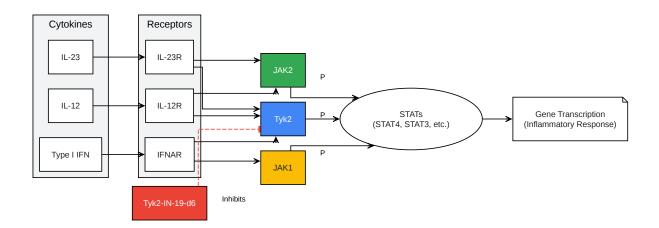
Caption: Allosteric inhibition of Tyk2 by binding to the JH2 pseudokinase domain.

Inhibition of Cytokine Signaling Pathways

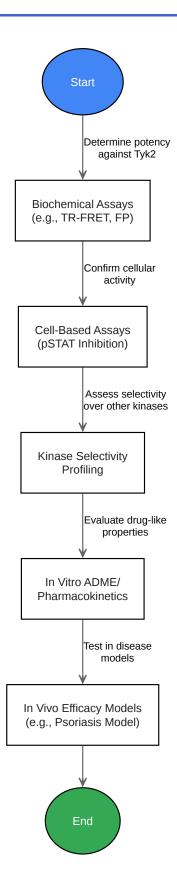
By inhibiting Tyk2, **Tyk2-IN-19-d6** is expected to block the downstream signaling cascades initiated by IL-12, IL-23, and type I IFNs. These pathways are central to the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, which are key drivers of inflammation in many autoimmune diseases.

Tyk2-Mediated Cytokine Signaling Pathways









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